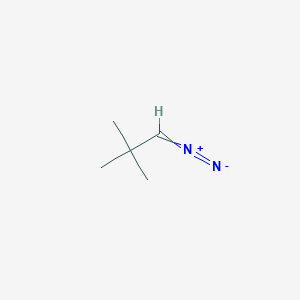![molecular formula C18H26O B14751103 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran CAS No. 1222-04-4](/img/structure/B14751103.png)
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran is a synthetic organic compound with the molecular formula C18H26O. It is known for its unique structure, which includes a naphtho[2,3-c]pyran core with multiple methyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with a pyran ring precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2+)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Applications De Recherche Scientifique
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism by which 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,6,9,9-Pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Uniqueness
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran is unique due to its specific structural features, such as the naphtho[2,3-c]pyran core and the presence of multiple methyl groups. These characteristics contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
1222-04-4 |
|---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
3,6,6,9,9-pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-12-8-13-9-15-16(10-14(13)11-19-12)18(4,5)7-6-17(15,2)3/h9-10,12H,6-8,11H2,1-5H3 |
Clé InChI |
YTICFLNVEMAUSM-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC3=C(C=C2CO1)C(CCC3(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



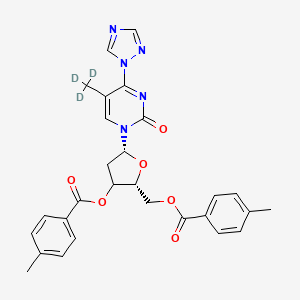

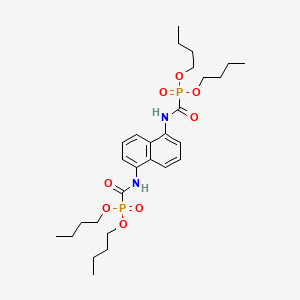


![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)
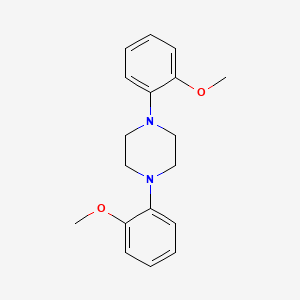
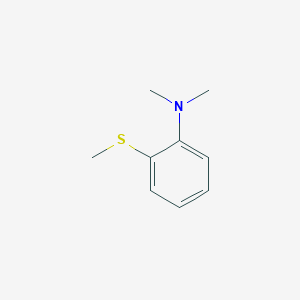
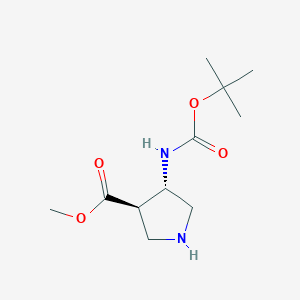
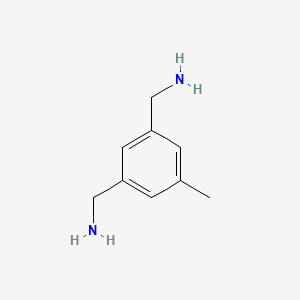
![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)
